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molecular formula C7H6BrN5 B052252 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine CAS No. 380380-63-2

5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine

Cat. No. B052252
M. Wt: 240.06 g/mol
InChI Key: MXAPIVPDZNDDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689779B2

Procedure details

In 5 ml of dimethylformamide was dissolved 400 mg of 2-(5-tetrazolyl)-5-bromopyridine and the solution was reacted with 502 mg of iodomethane in the presence of 300 mg of potassium hydroxide at room temperature for 1 hour with stirring. After completion of the reaction, a post-treatment similar to that of Preparation Example 3 was conducted to obtain 110 mg of 2-(1-methyl-5-tetrazolyl)-5-bromopyridine (thin layer chromatography eluting with a mixture of 1:4 ethyl acetate:hexane, Rf: 0.3) and 220 mg of 2-(2-methyl-5-tetrazolyl)-5-bromopyridine (thin layer chromatography eluting with a mixture of 1:4 ethyl acetate:hexane, Rf: 0.5).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=2)=[N:4][N:3]=[N:2]1.I[CH3:14].[OH-].[K+]>CN(C)C=O>[CH3:14][N:4]1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=2)=[N:1][N:2]=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
502 mg
Type
reactant
Smiles
IC
Name
Quantity
300 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
N1N=NN=C1C1=NC=C(C=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
a post-treatment similar to that of Preparation Example 3

Outcomes

Product
Name
Type
product
Smiles
CN1N=NN=C1C1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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